4-(Hydroxymethyl)cyclohexanone

Catalog No.
S732253
CAS No.
38580-68-6
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Hydroxymethyl)cyclohexanone

CAS Number

38580-68-6

Product Name

4-(Hydroxymethyl)cyclohexanone

IUPAC Name

4-(hydroxymethyl)cyclohexan-1-one

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c8-5-6-1-3-7(9)4-2-6/h6,8H,1-5H2

InChI Key

KHMBXNKCMNGLKG-UHFFFAOYSA-N

SMILES

C1CC(=O)CCC1CO

Canonical SMILES

C1CC(=O)CCC1CO

The exact mass of the compound 4-(Hydroxymethyl)cyclohexanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Organic synthesis

    4-HCM can act as a precursor molecule for the synthesis of other complex organic molecules. Due to its functional groups, it can be a versatile building block for various organic transformations. Source: Synthesis and reactions of functionalized cyclohexanones:

  • Biological studies

    Limited research suggests 4-HCM may have interesting biological properties. Some studies investigate its potential as a starting material for synthesizing bioactive molecules. [Source: Reference needed - ongoing research on 4-HCM's biological properties]

4-(Hydroxymethyl)cyclohexanone is an organic compound with the molecular formula C₇H₁₂O₂ and a CAS number of 38580-68-6. It features a cyclohexanone ring with a hydroxymethyl group (-CH₂OH) attached at the fourth carbon position. This compound is characterized by its unique structural properties, which contribute to its reactivity in various

Due to its functional groups. Key reactions include:

  • Aldol Condensation: The compound can undergo aldol condensation to form larger carbon skeletons, which is useful in synthesizing complex organic molecules.
  • Reduction Reactions: The ketone group can be reduced to an alcohol, enhancing its utility in synthetic chemistry.
  • Esterification: It can react with carboxylic acids to form esters, broadening its application in the production of esters for fragrances and flavors .

Several methods exist for synthesizing 4-(Hydroxymethyl)cyclohexanone:

  • Hydroxymethylation of Cyclohexanone: This involves treating cyclohexanone with formaldehyde in the presence of a suitable catalyst.
  • Reduction of 4-(Formyl)cyclohexanone: Starting from 4-(formyl)cyclohexanone, reduction using sodium borohydride or lithium aluminum hydride can yield 4-(hydroxymethyl)cyclohexanone.
  • Direct Hydroxymethylation: Utilizing hydroxymethylation agents under controlled conditions can also lead to the desired product .

4-(Hydroxymethyl)cyclohexanone has various applications including:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Industry: Its derivatives may be used in drug formulation and development due to their potential biological activities.
  • Flavoring and Fragrance Industry: The compound and its derivatives may find applications in creating specific scents and flavors .

Several compounds share structural similarities with 4-(Hydroxymethyl)cyclohexanone. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-HydroxycyclohexanoneHydroxyl group at the second positionExhibits strong antioxidant properties
3-HydroxycyclohexanoneHydroxyl group at the third positionKnown for anti-inflammatory effects
CyclohexanolSaturated alcohol formUsed as a solvent and intermediate
4-MethylcyclohexanoneMethyl group at the fourth positionUseful in industrial applications

These compounds demonstrate unique properties that differentiate them from 4-(Hydroxymethyl)cyclohexanone, emphasizing the latter's distinct reactivity and potential applications in organic synthesis and pharmaceuticals .

XLogP3

0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-(Hydroxymethyl)cyclohexanone

Dates

Last modified: 08-15-2023

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